Pigment yellow 3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photocatalysis

Recent studies have explored the potential of PY 3 as a photosensitizer in photocatalytic reactions. Photocatalysis utilizes light to activate a catalyst, which then drives chemical reactions. Researchers have incorporated PY 3 into nanocomposites, aiming to harness its light-absorbing properties to enhance the efficiency of photocatalytic processes. For instance, one study [] investigated the use of PY 3-modified titanium dioxide (TiO₂) nanocomposites for the degradation of organic pollutants in water. The findings suggest that PY 3 can improve the photocatalytic activity of TiO₂ under visible light irradiation.

Bioimaging

PY 3 has been explored as a potential fluorescent probe for bioimaging applications. Its ability to emit light upon excitation makes it a candidate for labeling and tracking biomolecules within cells. A study [] evaluated the use of PY 3 nanoparticles for labeling lysosomes, a specific type of cellular organelle. The results demonstrated that PY 3 nanoparticles could effectively label lysosomes in living cells, offering potential for further research in cell biology and disease diagnosis.

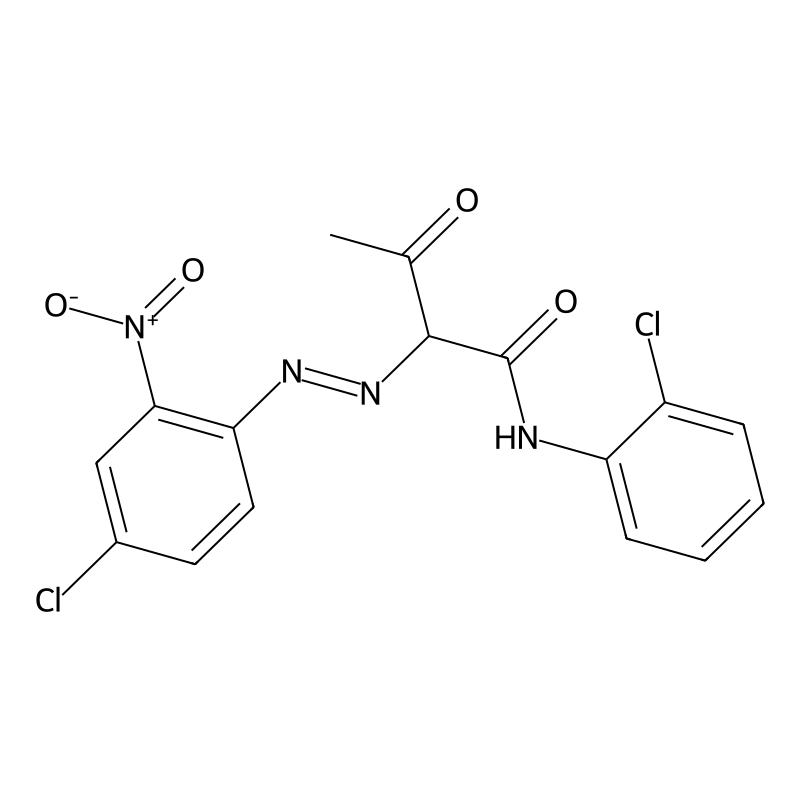

Pigment Yellow 3, also known as Disperse Yellow 3, is a synthetic organic pigment primarily used in dyeing textiles and plastics. Its chemical structure is represented by the formula C15H15N3O2, and it belongs to the class of azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (azo group). This compound is notable for its bright yellow color and low solubility in water, making it suitable for applications in various materials such as nylon, polyvinyl chloride, and acrylic fibers .

- Diazotization: This is a key reaction where an aromatic amine is converted into a diazonium salt, which can then be coupled with other aromatic compounds to form the azo structure.

- Coupling Reactions: The diazonium salt derived from Pigment Yellow 3 can react with phenolic compounds to form various derivatives, enhancing its color properties.

- Decomposition: At elevated temperatures (around 192–195°C), Pigment Yellow 3 decomposes rather than melting, which is common for many azo dyes .

Research indicates that Pigment Yellow 3 exhibits allergenic properties. It has been associated with skin sensitization in some individuals, reflecting the potential for allergic reactions upon exposure. Additionally, its biological activity includes roles as a fluorescent dye, which can be utilized in biological imaging and research applications .

The synthesis of Pigment Yellow 3 typically involves the following steps:

- Diazotization: An aromatic amine, such as 4-acetamidoaniline, is treated with nitrous acid to form a diazonium salt.

- Coupling: The diazonium salt is then coupled with para-cresol under controlled conditions to yield Pigment Yellow 3.

- Purification: The final product is purified through crystallization or filtration to remove impurities and unreacted materials .

Pigment Yellow 3 finds extensive applications across various industries:

- Textile Industry: It is widely used for dyeing synthetic fibers like nylon and polyester due to its excellent lightfastness and color strength.

- Plastics: The pigment is incorporated into plastic products to provide vibrant yellow coloration.

- Coatings: It is used in paints and coatings for its stability and resistance to fading.

- Biological Research: Its fluorescent properties make it useful in microscopy and other imaging techniques .

Studies on the interaction of Pigment Yellow 3 with other substances have shown that it can form complexes with metal ions, which may enhance its stability and alter its color properties. Additionally, interactions with biological tissues have been investigated to understand its potential toxicity and allergenic effects. These studies are crucial for assessing safety in consumer products containing this pigment .

Pigment Yellow 3 shares structural similarities with several other azo dyes. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Pigment Yellow 12 | C18H16N4O2 | Higher molecular weight; used in different applications like food coloring. |

| Pigment Yellow 83 | C18H18N4O5S | Contains sulfonic acid groups; better solubility in water. |

| Pigment Yellow 151 | C18H18N4O5S | Known for high lightfastness; often used in outdoor applications. |

Pigment Yellow 3 is unique due to its specific solubility profile and application versatility, particularly in high-performance textile dyeing .

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 460 of 462 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Use Classification

Plastics -> Pigments agents

Cosmetics -> Cosmetic colorant

General Manufacturing Information

Plastics product manufacturing

Printing ink manufacturing

Synthetic dye and pigment manufacturing

Wholesale and retail trade

Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-: ACTIVE